N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide
Description
Properties
IUPAC Name |
N-methyl-N-[2-[(4-nitrophenyl)sulfonylamino]ethyl]-N'-(4-propan-2-ylphenyl)ethanimidamide;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S.HI/c1-15(2)17-5-7-18(8-6-17)22-16(3)23(4)14-13-21-29(27,28)20-11-9-19(10-12-20)24(25)26;/h5-12,15,21H,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZJCQKVMUGMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C(C)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27IN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N’-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introduction of a nitro group to a benzene ring.
Sulfonation: Addition of a sulfonamide group.
Alkylation: Introduction of an alkyl group to the nitrogen atom.
Coupling Reactions: Formation of the final compound through coupling reactions involving the intermediate products.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N’-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N’-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N’-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on formula.
Reactivity and Stability
- Nitrobenzenesulfonamido vs.
- Ethenimidamide vs. Formamidine : The ethenimidamide group (C=N–NH–) in the target compound shares conjugation with the formamidine group (HN–C=N–) in HET0016. Both may act as ligands for metal ions, though HET0016’s stability (≥4 years at -20°C) suggests the target compound may require similar storage conditions .
Biological Activity
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide
- Molecular Formula : C19H23N4O3S·HI
- Molecular Weight : Approximately 480.5 g/mol
Structural Features
The compound features:
- A nitrobenzenesulfonamide moiety which is known for its biological activity, particularly in antimicrobial and antitumor applications.
- An ethenimidamide group that may contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the nitro group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | Antibacterial | 32 µg/mL |
| Nitrofurantoin | Antibacterial | 8 µg/mL |
| Compound X | Antibacterial | 16 µg/mL |
Cytotoxicity Studies
In vitro studies have shown that sulfonamides can induce cytotoxic effects in various cancer cell lines. The compound's ability to inhibit cell proliferation was tested against several cancer types, including breast and colon cancer.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HT-29 (Colon) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of DNA synthesis |
The proposed mechanism involves:
- Inhibition of Enzymatic Activity : The sulfonamide group interacts with dihydropteroate synthase, blocking folate synthesis.
- Induction of Apoptosis : Through the activation of caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound may interfere with the cell cycle at the G1/S checkpoint, preventing further division.
Case Study 1: Antimicrobial Efficacy
A study conducted on a range of bacterial strains revealed that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Treatment Potential
In a preclinical trial involving human cancer xenografts in mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
